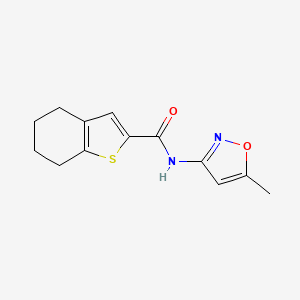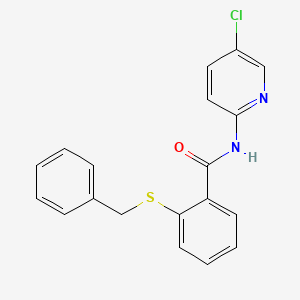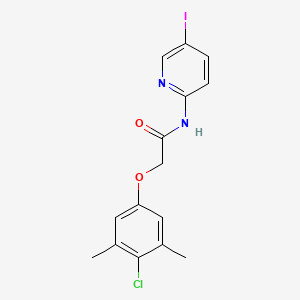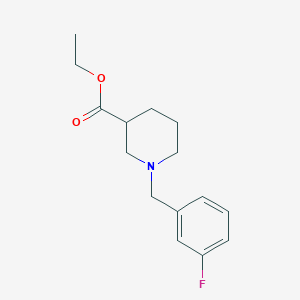![molecular formula C18H22N2OS B5146337 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine, also known as MET, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Applications De Recherche Scientifique
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine also interacts with the dopamine and noradrenaline systems, which are implicated in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral and biochemical assays. However, there are also some limitations to its use in lab experiments. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has a relatively short half-life, which may limit its usefulness in long-term studies. It may also have off-target effects that need to be carefully considered.
Orientations Futures
There are several future directions for research on 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine and to identify any potential side effects. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine involves the condensation of 2-phenylethylamine and 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions, and the final product is obtained through recrystallization.
Propriétés
IUPAC Name |
(5-methylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-15-13-17(14-22-15)18(21)20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFYOIBLLTAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-3-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)

![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)

![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)

![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)